molecular formula C11H8N2O2 B13618906 5-Amino-3-(5-benzofuryl)isoxazole

5-Amino-3-(5-benzofuryl)isoxazole

Cat. No.: B13618906
M. Wt: 200.19 g/mol
InChI Key: OYXCLKIBFPAEHZ-UHFFFAOYSA-N
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Description

5-Amino-3-(5-benzofuryl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with an amino group at position 5 and a benzofuryl moiety at position 2. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry due to their bioisosteric properties and metabolic stability .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-(1-benzofuran-5-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H8N2O2/c12-11-6-9(13-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-6H,12H2

InChI Key

OYXCLKIBFPAEHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C3=NOC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of 5-Amino-3-(5-benzofuryl)isoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasonication has also been reported to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-benzofuryl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents (R-X).

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with varying substituents at position 3 of the isoxazole ring. These modifications influence physicochemical properties, reactivity, and bioactivity:

Table 1: Structural and Physical Properties of Selected 5-Amino-isoxazole Derivatives
Compound Name Substituent (Position 3) Melting Point (°C) Key Properties/Activities References
5-Amino-3-methylisoxazole Methyl N/A Intermediate for heterocyclizations
5-Amino-3-(4-methylphenyl)isoxazole 4-Methylphenyl N/A High purity (97%)
5-Amino-3-(3-bromophenyl)isoxazole 3-Bromophenyl N/A Bromine enhances electrophilicity
5-Amino-3-(4-methoxyphenyl)isoxazole 4-Methoxyphenyl 135–139 Methoxy improves solubility
5-Amino-3-(4-pyridyl)isoxazole 4-Pyridyl N/A Forms 2D supramolecular layers
5-Amino-3-(trifluoromethyl)isoxazole Trifluoromethyl 57–58 Enhanced metabolic stability

Notes:

  • Benzofuryl vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl , bromophenyl ) increase electrophilicity, influencing reactivity in cycloaddition reactions . Electron-donating groups (e.g., methoxy ) improve solubility and hydrogen-bonding capacity.

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